molecular formula C24H22N4O4S B6572326 ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1021211-22-2

ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572326
CAS No.: 1021211-22-2
M. Wt: 462.5 g/mol
InChI Key: YMPPHFMOTHVXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanylacetamido-benzoate moiety at position 2. The molecule combines a lipophilic pyrazine ring with polar functional groups (ester, amide, and sulfanyl), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

ethyl 3-[[2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-3-32-24(30)17-5-4-6-18(13-17)26-22(29)15-33-23-21-14-20(27-28(21)12-11-25-23)16-7-9-19(31-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPPHFMOTHVXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₃S
  • Molecular Weight : 382.44 g/mol

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with pyrazolo structures have demonstrated significant inhibitory effects against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound may exhibit these effects through the modulation of inflammatory cytokines and pathways. Research indicates that similar compounds can effectively reduce inflammation markers in vitro and in vivo .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. This compound may demonstrate activity against a range of bacterial and fungal pathogens. For example, studies have shown that certain pyrazole derivatives possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Gene Expression : These compounds can influence the expression of genes related to cell cycle regulation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can mitigate oxidative stress by scavenging ROS, thereby protecting cells from damage .

Study 1: Antitumor Efficacy

A study published in Pharmaceuticals evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against several tumor types .

Study 2: Anti-inflammatory Properties

Research conducted on a series of pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in murine models. The study found that these compounds reduced levels of TNF-alpha and IL-6 significantly, suggesting a promising anti-inflammatory profile for this compound .

Study 3: Antimicrobial Activity

In an investigation into the antimicrobial properties of pyrazole derivatives, it was found that certain analogs showed potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential application of these compounds in treating infections caused by resistant strains .

Scientific Research Applications

Antitumor Activity

Preliminary studies indicate that ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate may exhibit antitumor properties. The presence of the pyrazole ring is often linked to the inhibition of cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis
  • Inhibition of specific kinases involved in tumor growth

Case Study: A study on similar pyrazole derivatives demonstrated their effectiveness in inhibiting cancer cell lines, suggesting that this compound could share similar mechanisms of action .

Antiviral Properties

The compound's structural features may also confer antiviral properties. Research indicates that compounds containing pyrazole rings can interact with viral proteins or enzymes, potentially disrupting their function.

Case Study: A related compound was shown to inhibit viral replication in vitro, highlighting the potential for further exploration of this compound in antiviral drug development .

Synthesis and Characterization

This compound can be synthesized through several chemical pathways involving:

  • Reactions with oxidizing agents like potassium permanganate
  • Reducing agents such as sodium borohydride

Table 1: Synthesis Overview

StepReagents UsedConditionsYield (%)
1Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylateReflux in toluene75
2Trifluoroacetic acid (TFA)N2 atmosphere-

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound is essential for evaluating its therapeutic potential. The presence of the methoxy group may enhance lipophilicity and bioavailability compared to similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the pyrazolo[1,5-a]pyrazine core, ester groups, and aryl modifications. Representative examples include:

Compound ID/Name Core Modification Ester/Acetamido Group Key Substituents Molecular Weight logP
Target Compound Pyrazolo[1,5-a]pyrazine Ethyl benzoate at C3 4-Methoxyphenyl (C2) ~470 (estimated) ~3.5*
G420-0463 (Ethyl 2-...naphthalen-1-yl...) Pyrazolo[1,5-a]pyrazine Ethyl benzoate at C2 Naphthalen-1-yl (C2) 482.56 4.819
G420-0609 (Ethyl 4-...4-ethylphenyl...) Pyrazolo[1,5-a]pyrazine Ethyl benzoate at C4 4-Ethylphenyl (C2) 460.55 N/A
2-{[2-(4-Chlorophenyl)...}acetamide () Pyrazolo[1,5-a]pyrazine Acetamide (N-(3-(methylthio)phenyl)) 4-Chlorophenyl (C2) ~452 (estimated) N/A

*Estimated based on substituent contributions (methoxy reduces logP vs. naphthyl).

Physicochemical Properties

  • Lipophilicity : The naphthyl-substituted G420-0463 exhibits higher logP (4.819) due to its bulky aromatic group, whereas the target compound’s 4-methoxyphenyl group likely reduces logP (~3.5) . Ethyl esters (e.g., G420-0609) increase lipophilicity compared to methyl esters (G420-0636, MW 446.53) .
  • Hydrogen Bonding: The target compound has 8 hydrogen bond acceptors (ester, amide, pyrazine) and 1 donor (amide), similar to G420-0463, but differs in polar surface area (~63 Ų vs. 62.68 Ų for G420-0463) .

Research Findings

  • G420-0463 : Higher logP (4.819) correlates with improved membrane permeability but lower aqueous solubility (logSw = -5.04) .
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., G420-0609, MW 460.55) exhibit prolonged half-lives in vivo compared to methyl esters .
  • Substituent Effects : 4-Methoxyphenyl groups (target compound) balance lipophilicity and electronic effects, whereas 4-chlorophenyl () enhances electrophilic interactions with enzyme active sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-(2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, as demonstrated for structurally related pyrazolo-pyrimidine derivatives. For example, cyclocondensation of trifluoromethylated intermediates with substituted aryl groups under reflux conditions (e.g., using ethanol or toluene as solvents) yields the pyrazolo-pyrimidine core . The acetamido and sulfanyl groups are introduced via nucleophilic substitution or coupling reactions, such as reacting α-chloroacetamides with thiol-containing intermediates, as described in pyrazolo[3,4-d]pyrimidin-4-one syntheses . Optimization of reaction time (4–6 hours) and temperature (80–100°C) is critical to achieve yields >70%.

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol or dichloromethane . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to confirm purity (>95%). Analytical techniques like thin-layer chromatography (TLC, Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and melting point analysis (expected range: 180–200°C) are also employed .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 identify key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the spatial arrangement of substituents and hydrogen-bonding patterns (e.g., C–H⋯π or C–H⋯N interactions), as seen in cyclopenta-pyrazolo-pyrimidine analogs .

Advanced Research Questions

Q. How do hydrogen-bonding and π-stacking interactions influence the crystal packing of this compound?

  • Methodological Answer : X-ray diffraction studies of analogous pyrazolo-pyrimidines reveal that C–H⋯π(arene) and C–H⋯N hydrogen bonds link molecules into chains or sheets . For example, the 4-methoxyphenyl group participates in C–H⋯O interactions, while the pyrazine ring engages in π-stacking (3.5–4.0 Å interplanar distances). These interactions affect solubility and stability, which can be probed via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. What strategies are used to evaluate this compound’s potential as a fluorescent probe for receptor studies?

  • Methodological Answer : Fluorescence polarization (FP) assays with Alexa Fluor-488-labeled derivatives (e.g., MRS5346) quantify binding affinity to target receptors like the A2A adenosine receptor . Key steps include:

  • Labeling : Conjugating the compound to fluorophores via carbodiimide-mediated amide coupling.
  • Competitive Binding : Measuring displacement of radiolabeled ligands (e.g., [¹²⁵I]AB-MECA) in cell membranes.
  • Pharmacological Profiling : Calculating IC50 values using nonlinear regression analysis (e.g., GraphPad Prism) .

Q. How can substituent modifications (e.g., methoxy vs. halogen groups) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., 4-chloro, 4-bromo, or 4-fluoro phenyl groups) and testing their activity in enzyme inhibition assays. For example, replacing the 4-methoxyphenyl group with a 4-chlorophenyl group in TRK kinase inhibitors enhances hydrophobic interactions with the active site, as shown in IC50 comparisons . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations further validate substituent effects .

Q. What experimental designs are used to assess kinase inhibition activity?

  • Methodological Answer :

  • Enzyme Assays : TRK kinase inhibition is measured via ADP-Glo™ kinase assays, using ATP concentrations near the Km value (e.g., 10 µM) .
  • Cell-Based Assays : Proliferation inhibition in cancer cell lines (e.g., Ba/F3-NTRK1) is quantified using MTT assays, with dose-response curves (0.1–100 µM) and 48-hour incubation .
  • Selectivity Screening : Profiling against related kinases (e.g., CDK2) using kinase panel assays ensures specificity .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Discrepancies in yields (e.g., 50% vs. 70%) may arise from solvent polarity, catalyst loadings, or reaction scales. Systematic optimization via Design of Experiments (DoE) or response surface methodology identifies critical variables . For biological data, cross-validation using orthogonal assays (e.g., FP vs. SPR) and rigorous statistical analysis (e.g., ANOVA with post-hoc tests) resolves inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.